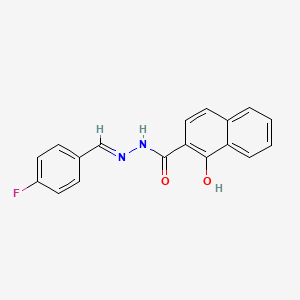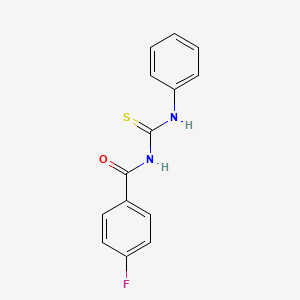![molecular formula C15H20N2O2S B5724128 4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine](/img/structure/B5724128.png)
4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in cancer research.
Wirkmechanismus
4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor, thereby preventing the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce the severity of ischemic brain injury in animal models and to improve cognitive function in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine in lab experiments is its specificity for EGFR, which allows researchers to selectively target this receptor without affecting other signaling pathways. However, one limitation is that it may not be effective against all types of cancer cells, as some may have developed resistance to EGFR inhibitors.
Zukünftige Richtungen
There are several potential future directions for research on 4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the exploration of 4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine's effects on other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to better understand the mechanisms underlying 4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine's effects on cognitive function and brain injury.
Synthesemethoden
The synthesis of 4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine involves several steps, starting with the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with morpholine to form 4-(4-morpholinyl)benzoyl chloride, which is subsequently reacted with thiourea to form 4-(4-morpholinylcarbonothioyl)benzoyl chloride. Finally, this intermediate is reacted with morpholine to form 4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine has been widely used in cancer research due to its ability to inhibit the activity of EGFR, a receptor that is often overexpressed in cancer cells. Inhibition of EGFR has been shown to reduce cancer cell proliferation, migration, and invasion, making 4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
morpholin-4-yl-(4-morpholin-4-ylphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c20-15(17-7-11-19-12-8-17)13-1-3-14(4-2-13)16-5-9-18-10-6-16/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYAJPCOFDFIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Morpholinylcarbonothioyl)phenyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5724054.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5724057.png)

![N-cyclohexyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5724079.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5724087.png)
![4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5724088.png)
![methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5724092.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5724107.png)
![2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5724113.png)


